

# Application Notes: D(+)-Raffinose Pentahydrate for Enhanced Cell Cryopreservation

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## Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

Cat. No.: B15602998

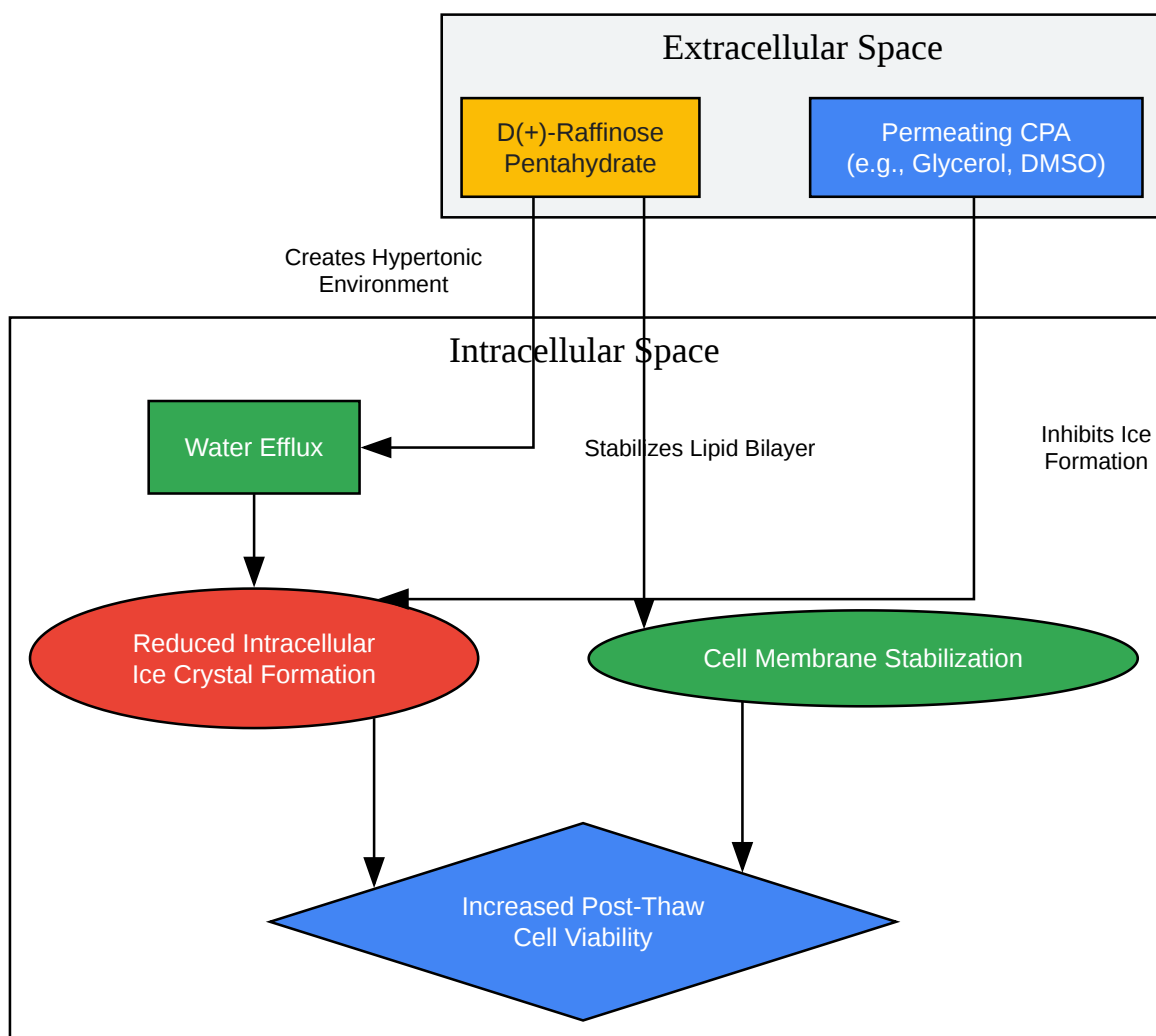
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## Introduction

**D(+)-Raffinose pentahydrate**, a non-reducing trisaccharide composed of galactose, glucose, and fructose, serves as an effective cryoprotectant in the preservation of various biological materials.[1][2][3] Its application in cryopreservation media is primarily attributed to its ability to mitigate cellular damage during freezing and thawing cycles.[4][5][6] Raffinose is often utilized to create hypertonic conditions, which facilitates cell desiccation prior to freezing, thereby minimizing intracellular ice crystal formation—a major cause of cell death.[4] It is frequently used in combination with other cryoprotective agents (CPAs) like glycerol or dimethyl sulfoxide (DMSO) to enhance post-thaw viability and functional recovery of cells.[4][7][8]

## Mechanism of Action

The cryoprotective effect of **D(+)-Raffinose pentahydrate** is multifactorial, primarily revolving around its colligative properties and its interaction with the cell membrane. As a non-permeating sugar, raffinose remains in the extracellular environment, creating a hypertonic solution. This osmotic gradient draws water out of the cells before freezing, reducing the amount of intracellular water available to form damaging ice crystals. Additionally, raffinose helps to stabilize the lipid bilayer of the cell membrane, protecting it from mechanical stress during the phase transitions of water to ice.



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Mechanism of **D(+)-Raffinose Pentahydrate** in Cryopreservation.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of raffinose in cryopreservation.

Table 1: Cryopreservation of Mouse Spermatozoa

| Cell Type                  | Raffinose Concentration           | Other CPAs     | Post-Thaw Motility | Post-Thaw Fertilizing Ability | Reference                               |
|----------------------------|-----------------------------------|----------------|--------------------|-------------------------------|---|
| ICR Mouse Spermatozoa      | 18%                               | None           | 43%                | 22.4%                         | <a href="#">[8]</a> <a href="#">[9]</a> |
| ICR Mouse Spermatozoa      | 18%                               | 1.75% Glycerol | Not Reported       | 35.5%                         | <a href="#">[8]</a>                     |
| C57BL/6N Mouse Spermatozoa | 18%                               | 1.75% Glycerol | Not Reported       | 13%                           | <a href="#">[8]</a>                     |
| DBA/2N Mouse Spermatozoa   | 18%                               | 1.75% Glycerol | Not Reported       | 64%                           | <a href="#">[8]</a>                     |
| C57BL/6J Mouse Spermatozoa | 18% (Optimal for trisaccharides ) | 3% Skim Milk   | Not Reported       | Not Reported                  | <a href="#">[5]</a>                     |

Table 2: Cryopreservation of Mouse Oocytes

| Cell Type                  | Intracellular Raffinose | Extracellular Raffinose | DMSO Concentration | Post-Thaw Survival Rate | Blastocyst Rate | Reference                                |
|----------------------------|-------------------------|-------------------------|--------------------|-------------------------|-----------------|--|
| Metaphase II Mouse Oocytes | 0.1M (microinjected)    | 0.3M                    | 0.5M               | 83.9%                   | 77.8%           | <a href="#">[7]</a> <a href="#">[10]</a> |
| Metaphase II Mouse Oocytes | 0.1M (microinjected)    | 0.3M                    | 1.0M               | 80.6%                   | 72.5%           | <a href="#">[7]</a> <a href="#">[10]</a> |

## Experimental Protocols

### Protocol 1: General Protocol for Cryopreservation of Adherent Mammalian Cells using Raffinose

This protocol provides a general guideline for the cryopreservation of adherent mammalian cells. Optimal conditions, particularly the concentration of raffinose and other CPAs, may need to be determined empirically for specific cell lines.

#### Materials:

- **D(+)-Raffinose pentahydrate** (CAS No. 17629-30-0)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- Cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- Liquid nitrogen storage dewar

#### Procedure:

- Preparation of Cryopreservation Medium:
  - Prepare a stock solution of **D(+)-Raffinose pentahydrate** in complete cell culture medium. For example, to make a 0.3M raffinose solution, dissolve 1.78 g of **D(+)-Raffinose pentahydrate** (MW: 594.51 g/mol ) in 10 mL of medium. Filter-sterilize the solution.

- Prepare the final cryopreservation medium on the day of use. A common formulation consists of 70-80% complete culture medium, 10% DMSO, and 10-20% of the raffinose stock solution. The final concentration of raffinose will need to be optimized. For example, a final concentration of 0.03M to 0.06M raffinose can be a starting point. Keep the cryopreservation medium on ice.
- Cell Preparation:
  - Culture cells to reach 80-90% confluency.
  - Aspirate the culture medium and wash the cells once with sterile PBS.
  - Add trypsin-EDTA to detach the cells from the culture vessel.
  - Once detached, add complete culture medium to neutralize the trypsin.
  - Transfer the cell suspension to a conical tube and centrifuge at 200-300 x g for 5 minutes.
  - Aspirate the supernatant and resuspend the cell pellet in a small volume of cold complete culture medium.
  - Perform a cell count and determine viability (e.g., using trypan blue exclusion). Viability should be >90%.[\[11\]](#)
- Cryopreservation:
  - Centrifuge the remaining cell suspension and aspirate the supernatant.
  - Gently resuspend the cell pellet in the pre-chilled cryopreservation medium containing raffinose and DMSO to a final cell density of  $1-5 \times 10^6$  cells/mL.
  - Aliquot the cell suspension into cryogenic vials.
  - Place the vials in a controlled-rate freezing container. This provides a cooling rate of approximately  $-1^{\circ}\text{C}$  per minute.[\[12\]](#)[\[13\]](#)
  - Place the container in a  $-80^{\circ}\text{C}$  freezer and leave it for at least 4 hours, or overnight.[\[11\]](#)

- Storage:
  - Transfer the vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.

## Protocol 2: Thawing of Cryopreserved Cells

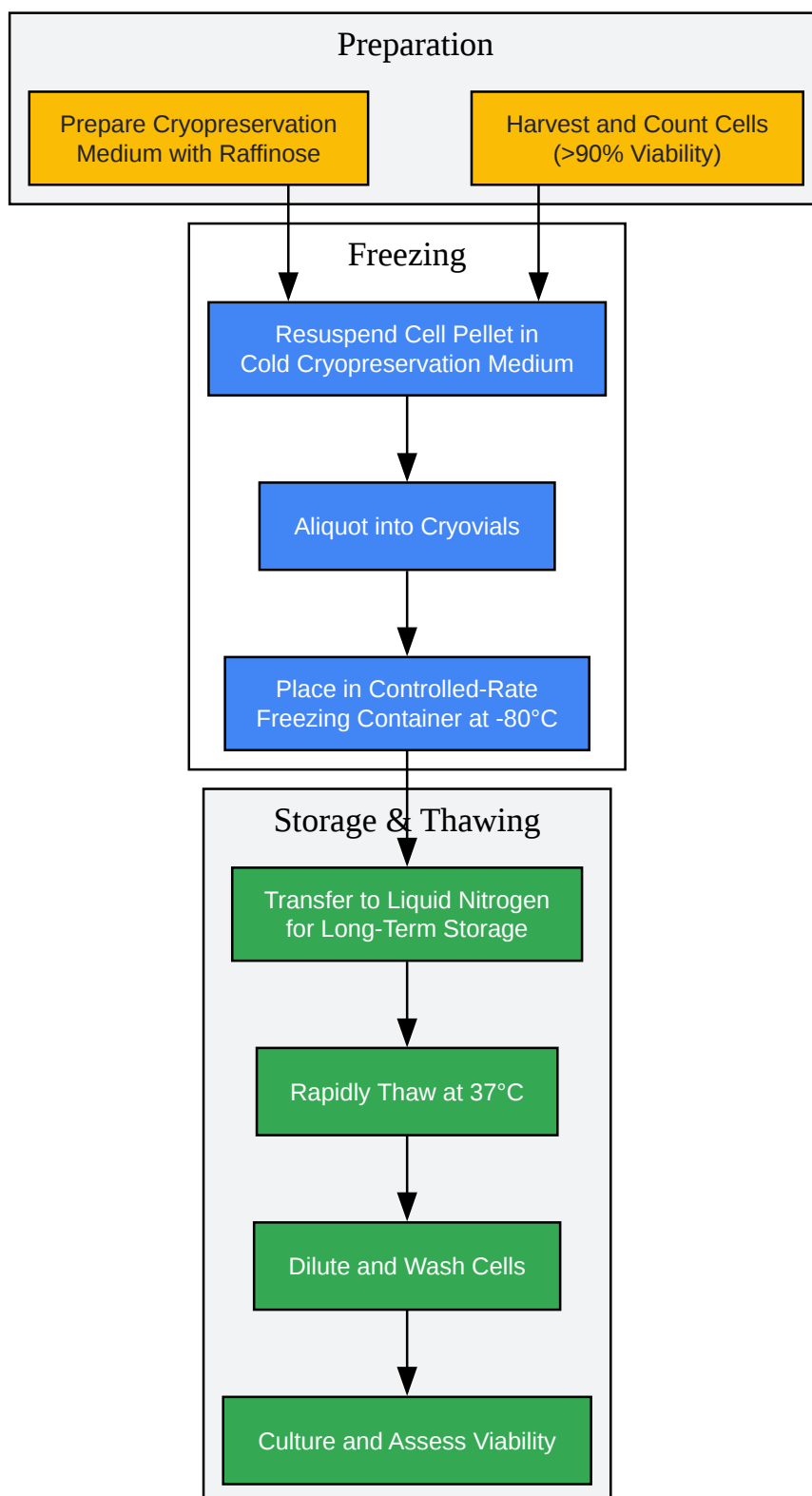
### Materials:

- Complete cell culture medium, pre-warmed to 37°C
- Water bath at 37°C
- Sterile conical tubes

### Procedure:

- Rapid Thawing:
  - Retrieve a vial from liquid nitrogen storage.
  - Immediately place the vial in a 37°C water bath.
  - Gently agitate the vial until only a small ice crystal remains.[\[12\]](#)
- Cell Recovery:
  - Wipe the outside of the vial with 70% ethanol to sterilize it.
  - Transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium to dilute the cryoprotectants.
  - Centrifuge the cell suspension at 200-300 x g for 5 minutes.
  - Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Post-Thaw Culture and Viability Assessment:

- Plate the cells in a new culture vessel at the desired density.
- It is recommended to assess cell viability and attachment 24 hours post-thawing.[\[14\]](#)[\[15\]](#)  
This can be done using methods like trypan blue exclusion, or more quantitative assays like Annexin V/7-AAD staining for apoptosis and viability.[\[15\]](#)[\[16\]](#)



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Experimental Workflow for Cell Cryopreservation using Raffinose.



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